3-chloro-N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
Description
3-chloro-N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a benzoxazole moiety.
Properties
IUPAC Name |
3-chloro-N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-2-30-19-9-5-14(11-17(19)25)21(29)28-23(32)26-16-7-3-13(4-8-16)22-27-18-12-15(24)6-10-20(18)31-22/h3-12H,2H2,1H3,(H2,26,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYKHIJPMRCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The major products depend on the specific reaction but can include various substituted benzoxazole derivatives.
Scientific Research Applications
3-chloro-N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzoxazole moiety plays a crucial role in its activity, allowing it to bind effectively to its targets .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications.
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